molecular formula C9H8BrClO B2546829 1-(4-Bromo-2-chlorophenyl)propan-1-one CAS No. 166525-97-9

1-(4-Bromo-2-chlorophenyl)propan-1-one

Cat. No.: B2546829
CAS No.: 166525-97-9
M. Wt: 247.52
InChI Key: HTAIAXBXKUEXHB-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propiophenone, characterized by the presence of bromine and chlorine atoms on the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)propan-1-one can be synthesized through various methods. One common method involves the bromination of 4’-chloropropiophenone. In this process, a solution of bromine in chloroform is added dropwise to a solution of 4’-chloropropiophenone in chloroform, in the presence of a small amount of aluminum chloride. The mixture is then stirred overnight to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different halogen or functional group substitutions.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)propan-1-one is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)propan-1-one depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)propan-1-one
  • 2-Bromo-1-(3-chlorophenyl)propan-1-one
  • 2-Bromo-3’-chloropropiophenone

Comparison: 1-(4-Bromo-2-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence its reactivity and binding properties compared to similar compounds. For instance, 2-Bromo-1-(4-chlorophenyl)propan-1-one has a similar structure but may exhibit different reactivity due to the position of the bromine atom .

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAIAXBXKUEXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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